![molecular formula C9H18N2O2 B7507980 N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)
N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide
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Overview
Description
N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide is a chemical compound commonly known as tetracaine. It belongs to the family of local anesthetics that are used to numb a specific part of the body during medical procedures. Tetracaine is a potent anesthetic that is widely used in the medical field due to its effectiveness and low toxicity.
Mechanism of Action
Tetracaine works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. It binds to the sodium channels and stabilizes them in their closed state, thus preventing the influx of sodium ions and subsequent depolarization of the nerve cell.
Biochemical and Physiological Effects:
Tetracaine has been found to have low toxicity and is generally well-tolerated by patients. It has a rapid onset of action and a long duration of effect. Tetracaine is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Tetracaine has several advantages in lab experiments, including its potency and effectiveness as an anesthetic. It is also relatively easy to synthesize and purify. However, tetracaine has some limitations, including its high cost and potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on tetracaine. One area of interest is the development of new formulations that improve the duration of effect and reduce the potential for toxicity. Another area of research is the investigation of tetracaine's potential as a treatment for chronic pain. Additionally, there is a need for further research on the mechanism of action of tetracaine and its effects on the nervous system.
Synthesis Methods
Tetracaine is synthesized by the condensation of 4-butylaminobenzoic acid with 2-dimethylaminoethyl chloride followed by further reaction with acetyl chloride. The resulting product is then purified through recrystallization to obtain pure tetracaine.
Scientific Research Applications
Tetracaine has been extensively studied for its anesthetic properties and has been found to be effective in various medical procedures. It is commonly used for spinal anesthesia, dental procedures, and ophthalmic surgeries. Tetracaine is also used in veterinary medicine for anesthesia in animals.
properties
IUPAC Name |
N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)8(13)11(5)6-7(12)10-4/h6H2,1-5H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYVOWQEBPQDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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